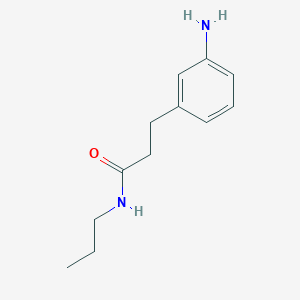
3-(3-aminophenyl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-aminophenyl)-N-propylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a propyl chain, which is further connected to a phenyl ring substituted with an amino group at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-propylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with propylamine to form 3-(3-nitrophenyl)-N-propylpropanamide, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production of the compound.
化学反応の分析
Types of Reactions
3-(3-aminophenyl)-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(3-aminophenyl)-N-propylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-aminophenyl)-N-propylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes, modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(3-aminophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of a propyl group.
3-(3-aminophenyl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group.
3-(4-aminophenyl)-N-propylpropanamide: Similar structure but with the amino group at the para position.
Uniqueness
3-(3-aminophenyl)-N-propylpropanamide is unique due to the specific positioning of the amino group on the phenyl ring and the length of the propyl chain. These structural features influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(3-aminophenyl)-N-propylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-2-8-14-12(15)7-6-10-4-3-5-11(13)9-10/h3-5,9H,2,6-8,13H2,1H3,(H,14,15) |
InChIキー |
BGWVBSKNTZMUOB-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCC1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


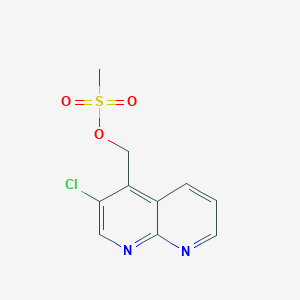
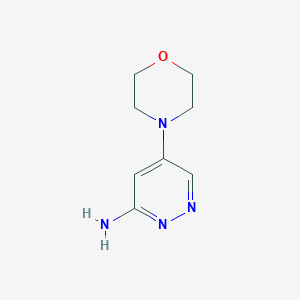
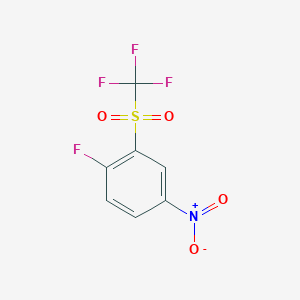
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)



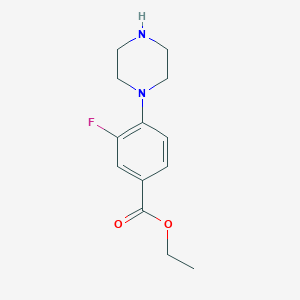


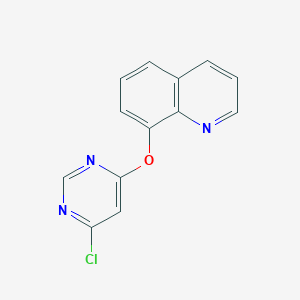

![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
